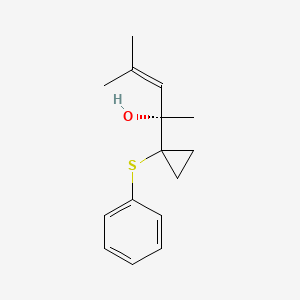
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is a chiral organic compound with a unique structure that includes a cyclopropyl ring and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a phenylthio group.
Chiral Synthesis: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-ol: A structurally related compound with a similar backbone but lacking the phenylthio and cyclopropyl groups.
(Z)-pent-3-en-2-ol: Another related compound with a different stereochemistry and functional groups.
Uniqueness
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is unique due to its combination of a chiral center, a cyclopropyl ring, and a phenylthio group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.
Propiedades
Fórmula molecular |
C15H20OS |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(1-phenylsulfanylcyclopropyl)pent-3-en-2-ol |
InChI |
InChI=1S/C15H20OS/c1-12(2)11-14(3,16)15(9-10-15)17-13-7-5-4-6-8-13/h4-8,11,16H,9-10H2,1-3H3/t14-/m0/s1 |
Clave InChI |
GFXPTCSQXATLMX-AWEZNQCLSA-N |
SMILES isomérico |
CC(=C[C@@](C)(C1(CC1)SC2=CC=CC=C2)O)C |
SMILES canónico |
CC(=CC(C)(C1(CC1)SC2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
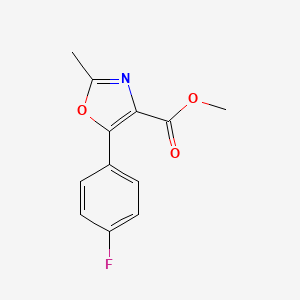
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
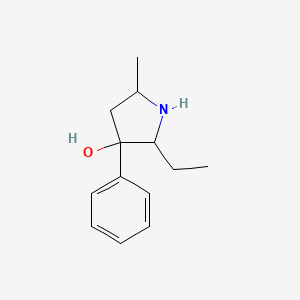
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)


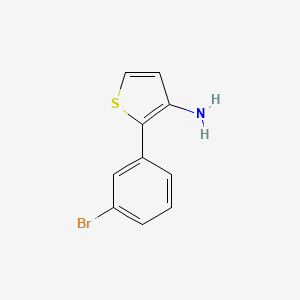
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
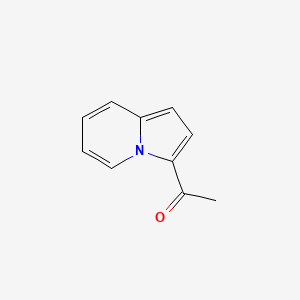
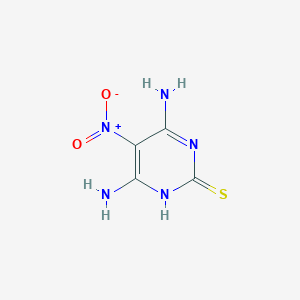
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
